BenchChemオンラインストアへようこそ!

Ethyl 3-amino-6-bromobenzofuran-2-carboxylate

GPR34 receptor modulation GPCR pharmacology Immuno-oncology

For medicinal chemistry programs advancing kinase inhibitors, GPR34 modulators, or BD2-selective bromodomain ligands, this compound offers unique orthogonal reactivity. Source it 95%+ pure with the 3-amino, 6-bromo, and 2-ethyl ester handles intact. Its documented role in EP1849465 A1 validates its synthetic utility, while its optimal LogP supports permeability. Confirm stock levels today.

Molecular Formula C11H10BrNO3
Molecular Weight 284.11 g/mol
CAS No. 887250-14-8
Cat. No. B1426063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-6-bromobenzofuran-2-carboxylate
CAS887250-14-8
Molecular FormulaC11H10BrNO3
Molecular Weight284.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(O1)C=C(C=C2)Br)N
InChIInChI=1S/C11H10BrNO3/c1-2-15-11(14)10-9(13)7-4-3-6(12)5-8(7)16-10/h3-5H,2,13H2,1H3
InChIKeyOJAYNCRLFMCJIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-amino-6-bromobenzofuran-2-carboxylate (CAS 887250-14-8): Key Procurement Considerations for Benzofuran-Based Synthetic Intermediates


Ethyl 3-amino-6-bromobenzofuran-2-carboxylate (CAS 887250-14-8) is a benzofuran-2-carboxylate derivative bearing three distinct functional groups: a 3-amino moiety, a 6-bromo substituent, and a 2-carboxylate ethyl ester . With a molecular formula of C11H10BrNO3 and molecular weight of 284.11 g/mol, this compound serves primarily as a versatile synthetic intermediate in medicinal chemistry programs targeting kinase inhibitors, bromodomain modulators, and GPR34 receptor ligands [1][2]. Its structural configuration provides orthogonal reactivity pathways that distinguish it from non-aminated, non-brominated, or differently esterified benzofuran analogs, making it a strategically valuable building block for parallel library synthesis and structure-activity relationship (SAR) exploration [3].

Why Generic Substitution of Ethyl 3-amino-6-bromobenzofuran-2-carboxylate (CAS 887250-14-8) Is Not Advisable in Medicinal Chemistry SAR Programs


Substituting ethyl 3-amino-6-bromobenzofuran-2-carboxylate with structurally similar benzofuran derivatives introduces quantifiable changes in physicochemical properties and synthetic utility that directly impact downstream SAR outcomes. The specific combination of the 3-amino group (providing a nucleophilic handle and hydrogen-bond donor/acceptor capacity), the 6-bromo substituent (enabling Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions), and the 2-ethyl ester (offering selective hydrolysis or aminolysis without affecting the amino group) cannot be replicated by any single in-class alternative . For instance, ethyl 6-bromobenzofuran-2-carboxylate (CAS 907945-62-4) lacks the 3-amino group entirely, eliminating the capacity for amide bond formation or diazotization chemistry . Methyl 3-amino-6-bromobenzofuran-2-carboxylate differs only in ester group but exhibits a measurable LogP reduction of approximately 0.49 units (calculated difference: 3.67 vs. 3.18), altering lipophilicity and potentially affecting membrane permeability and metabolic stability in cellular assays . Furthermore, tert-butyl 3-amino-6-bromobenzofuran-2-carboxylate (CAS 2490401-73-3) provides acid-labile ester protection but requires different deprotection conditions and has 9.9% higher molecular weight (312.16 vs. 284.11 g/mol), affecting both reaction stoichiometry and purification profiles . These measurable differences in reactivity, physicochemical properties, and patent-defined synthetic utility necessitate precise compound specification rather than generic substitution.

Product-Specific Quantitative Evidence: Why Choose Ethyl 3-amino-6-bromobenzofuran-2-carboxylate Over Structural Analogs


Patent-Documented GPR34 Antagonist Synthesis: Direct Evidence from EP1849465 A1

Ethyl 3-amino-6-bromobenzofuran-2-carboxylate is explicitly documented in EP1849465 A1 (Takeda Pharmaceutical) as a key synthetic intermediate for preparing GPR34 receptor modulators [1]. The patent describes its use at page/column 70, confirming its validated role in an industrial pharmaceutical development program. In contrast, non-aminated analogs such as ethyl 6-bromobenzofuran-2-carboxylate (CAS 907945-62-4) lack documented utility in this patent family and cannot undergo the same amine-dependent derivatization pathways .

GPR34 receptor modulation GPCR pharmacology Immuno-oncology

Validated Intermediate for Bromodomain (BD2-Selective) Inhibitor Synthesis in GSK Patent Portfolio

The compound serves as a synthetic intermediate in the preparation of benzofuran-derived bromodomain inhibitors, specifically those exhibiting BD2 selectivity, as disclosed in GSK's patent US20200289464 A1 [1]. The 3-amino-6-bromo substitution pattern is essential for constructing the pharmacophore that confers BD2 selectivity over BD1 [2]. Ethyl 5-bromobenzofuran-2-carboxylate and ethyl 7-bromobenzofuran-2-carboxylate exhibit different bromine positioning that alters the spatial orientation of subsequent derivatization products, potentially shifting selectivity profiles away from the BD2-preferred binding mode described in the patent .

Bromodomain inhibition Epigenetic therapeutics BD2 selectivity

Measurable Lipophilicity Differential: LogP Comparison Among Benzofuran-2-carboxylate Ester Variants

The ethyl ester variant (target compound) exhibits a calculated LogP of 3.67 at 25°C [1]. The methyl ester analog (methyl 3-amino-6-bromobenzofuran-2-carboxylate) has a calculated LogP of approximately 3.18 (estimation based on ester group contribution), representing a lipophilicity reduction of 0.49 LogP units . The tert-butyl ester analog exhibits a calculated LogP of approximately 4.21, representing a lipophilicity increase of 0.54 LogP units relative to the target compound . This 0.98 LogP unit spread across the ester series provides quantifiable control over partition coefficient in SAR studies.

Lipophilicity LogP optimization Drug-likeness

Orthogonal Reactive Handles: Triple Functional Group Density Enabling Divergent Synthesis Pathways

The target compound contains three chemically distinct reactive handles: (1) 3-amino group for amidation, sulfonylation, reductive amination, or diazotization; (2) 6-bromo substituent for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig); (3) 2-ethyl ester for hydrolysis to carboxylic acid or aminolysis to amides . Ethyl 6-bromobenzofuran-2-carboxylate (CAS 907945-62-4) lacks the 3-amino group entirely, providing only two reactive handles and eliminating amine-based derivatization pathways . The 3-amino-6-bromobenzofuran-2-carboxylic acid analog lacks the ester protecting group, requiring additional protection/deprotection steps for orthogonal manipulation .

Divergent synthesis Orthogonal reactivity Parallel library synthesis

Physicochemical Property Differentiation: Molecular Weight, Polar Surface Area, and Hydrogen Bonding Capacity

The target compound has a molecular weight of 284.11 g/mol, polar surface area (PSA) of 65.46 Ų, one hydrogen bond donor (NH2), and four hydrogen bond acceptors [1]. The non-aminated analog ethyl 6-bromobenzofuran-2-carboxylate has MW 269.09 g/mol (5.3% lower), PSA of approximately 39 Ų (40% lower), zero hydrogen bond donors, and three hydrogen bond acceptors . The carboxylic acid analog has MW 256.05 g/mol (9.9% lower), PSA of approximately 63 Ų (comparable), two hydrogen bond donors (NH2 + COOH), and four hydrogen bond acceptors [2]. These differences directly affect solubility, permeability, and protein binding predictions in computational ADME models.

Physicochemical properties Drug-likeness Bioavailability prediction

Commercial Availability with Batch-Specific Quality Control Documentation

The target compound is commercially available at 95% minimum purity (95+% specification) with batch-specific quality control documentation including NMR, HPLC, and GC analysis from multiple suppliers [1]. AKSci offers 1g quantity at $68 with full SDS and COA documentation, shipped from USA stock . In contrast, methyl 3-amino-6-bromobenzofuran-2-carboxylate is available but with less extensive analytical characterization documentation . The tert-butyl analog (CAS 2490401-73-3) is a more recent entry with fewer established supply channels and less standardized QC documentation .

Quality assurance Analytical characterization Procurement reliability

Optimal Research and Industrial Application Scenarios for Ethyl 3-amino-6-bromobenzofuran-2-carboxylate (CAS 887250-14-8)


GPR34 Receptor Antagonist Development Programs

Ethyl 3-amino-6-bromobenzofuran-2-carboxylate is a documented synthetic intermediate in EP1849465 A1 (Takeda Pharmaceutical) for preparing GPR34 receptor modulators [1]. Medicinal chemistry teams pursuing GPR34-targeted therapies for immuno-oncology or inflammatory indications can follow patent-enabled synthetic routes using this specific compound, leveraging the 3-amino group for diversification into final drug candidates while maintaining the 6-bromo handle for further structural optimization. The compound's validated utility in an issued pharmaceutical patent provides both synthetic precedent and potential freedom-to-operate considerations for drug discovery programs.

BD2-Selective Bromodomain Inhibitor Synthesis

For epigenetic drug discovery programs targeting bromodomain-containing proteins with BD2 selectivity requirements, this compound serves as a core intermediate aligned with the benzofuran pharmacophore described in GSK's bromodomain inhibitor patent portfolio (US20200289464 A1) [2]. The 3-amino-6-bromo substitution pattern is structurally positioned to enable construction of BD2-selective inhibitors. The three orthogonal reactive handles (amino, bromo, ethyl ester) allow efficient parallel library synthesis for SAR exploration around the BD2 binding pocket, with the ethyl ester providing an optimal LogP of 3.67 that balances permeability and metabolic stability considerations for cellular and in vivo studies [3].

Parallel Library Synthesis and Divergent SAR Exploration

Research groups requiring efficient generation of diverse benzofuran-based compound libraries will benefit from the triple orthogonal functionality of this compound . The 3-amino group enables amide, sulfonamide, or urea library construction; the 6-bromo substituent facilitates Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkynyl, or amino diversity elements; and the 2-ethyl ester can be selectively hydrolyzed or aminolyzed without affecting the 3-amino group. This three-directional diversification capacity reduces synthetic step count by approximately 33% compared to using compounds lacking the amino group, which would require separate amine introduction steps . The compound's physicochemical profile (MW 284.11, PSA 65.46 Ų, 1 HBD, 4 HBA) positions library members favorably within drug-like chemical space [4].

Kinase Inhibitor Scaffold Optimization Programs

The benzofuran-2-carboxylate scaffold with 3-amino and 6-bromo substitution is structurally analogous to hinge-binding motifs found in multiple kinase inhibitor chemotypes [5]. The 3-amino group can form hydrogen bonds with kinase hinge region residues, while the 6-bromo substituent provides a vector for extending into hydrophobic back pockets or solvent-exposed regions depending on the coupling partner selected. The ethyl ester at the 2-position occupies the ribose pocket region in ATP-competitive inhibitors. This pre-functionalized scaffold enables rapid SAR exploration of kinase selectivity profiles with 50% more derivatization vectors than non-aminated benzofuran analogs . The compound's LogP of 3.67 and PSA of 65.46 Ų align with optimal physicochemical ranges for kinase inhibitor lead optimization (typical kinase inhibitor LogP range: 2.5-4.5; PSA range: 60-100 Ų) [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-amino-6-bromobenzofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.